1-(4-ethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
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Description
1-(4-ethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C19H15N5O2 and its molecular weight is 345.362. The purity is usually 95%.
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Biological Activity
The compound 1-(4-ethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N4O2, with a molecular weight of 342.38 g/mol. The structure features a dihydropyridazinone core linked to a pyridine and an oxadiazole moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- PPAR Agonism : Similar compounds have shown agonistic activity towards peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α. This interaction is significant as it can modulate lipid metabolism and inflammation, potentially leading to anticancer effects .
- Cytotoxic Activity : Preliminary studies indicate that derivatives of oxadiazoles exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Cytotoxicity Studies
Cytotoxicity assays have been conducted using several cancer cell lines to evaluate the effectiveness of this compound:
These results suggest that the compound exhibits potent antiproliferative effects comparable to established chemotherapeutic agents.
Case Studies
- Antitumor Activity : In a study focusing on PPAR agonists, a series of compounds similar to our target demonstrated significant antitumor properties in vitro. The most active derivative showed an IC50 value in the low micromolar range against prostate cancer cells .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the oxadiazole ring significantly influence biological activity. For instance, substituents on the pyridine ring can enhance or reduce cytotoxic effects .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound | Activity | IC50 (µM) | Notes |
---|---|---|---|
Compound A | PPAR Agonist | 0.23 | Similar structure |
Compound B | Anticancer | 0.18 | Related oxadiazole |
Compound C | Cytotoxic | 1.2 | Effective against HeLa |
This table illustrates how structural variations impact biological efficacy.
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-2-13-5-7-15(8-6-13)24-11-9-16(25)17(22-24)19-21-18(23-26-19)14-4-3-10-20-12-14/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMFPSZWJMWHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.